6-Chloro-5-methylidenepyrimidin-4-one
Description
6-Chloro-5-methylidenepyrimidin-4-one is a pyrimidine derivative characterized by a chloro substituent at position 6 and a methylidene group (=CH₂) at position 3. This compound belongs to a class of heterocyclic molecules with significant pharmaceutical relevance due to their structural versatility and bioactivity. The methylidene group introduces a conjugated double bond, enhancing reactivity and influencing electronic properties, which may contribute to interactions in biological systems or synthetic pathways .
Properties
Molecular Formula |
C5H3ClN2O |
|---|---|
Molecular Weight |
142.54 g/mol |
IUPAC Name |
6-chloro-5-methylidenepyrimidin-4-one |
InChI |
InChI=1S/C5H3ClN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H2 |
InChI Key |
CHANHHOVDNQRHX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=NC=NC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylidenepyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a starting material. This compound undergoes nucleophilic substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines .
Scientific Research Applications
6-Chloro-5-methylidenepyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 6-Chloro-5-methylidenepyrimidin-4-one include:
Key Observations :
- Substituent Effects : The methylidene group in the target compound introduces a reactive double bond, distinguishing it from saturated analogs like 5-chloro-6-methyl-1H-pyrimidin-4-one. This difference likely impacts solubility, stability, and participation in cycloaddition or nucleophilic substitution reactions .
- Electronic Properties : Compounds with electron-withdrawing groups (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit stronger intermolecular interactions (e.g., Cl···N contacts), influencing melting points and crystallinity .
- Biological Activity: Derivatives with fused aromatic systems (e.g., furochromenylideneamino groups in ) show enhanced analgesic and anti-inflammatory activities, suggesting that conjugated systems (like the methylidene in the target compound) may potentiate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
